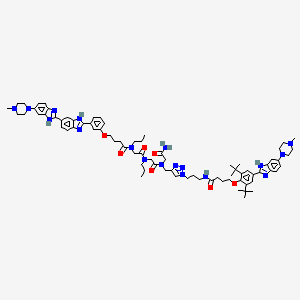
Boscalid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boscalid-d4 is a deuterium-labeled analog of Boscalid, a broad-spectrum fungicide used in agriculture to protect crops from fungal diseases. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boscalid-d4 involves the incorporation of deuterium atoms into the Boscalid molecule. This can be achieved through a series of chemical reactions, including Suzuki cross-coupling and reduction steps. The process typically starts with the preparation of the aminobiphenyl intermediate, which is then reacted with the acid chloride of 2-chloronicotinic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the process involves stringent quality control measures to ensure the consistency of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
Boscalid-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Boscalid-d4 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new fungicides and pesticides with improved efficacy and safety profiles
Mechanism of Action
Boscalid-d4, like its non-deuterated counterpart, acts as a succinate dehydrogenase inhibitor. It binds to the quinone reduction site of the enzyme complex, preventing ubiquinone from binding. This inhibition disrupts the tricarboxylic acid cycle and the electron transport chain, ultimately leading to the death of fungal cells .
Comparison with Similar Compounds
Similar Compounds
Boscalid: The non-deuterated version of Boscalid-d4, used widely in agriculture.
Carboxin: Another succinate dehydrogenase inhibitor with a narrower spectrum of activity.
Fluopyram: A fungicide with a similar mode of action but different chemical structure.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug metabolism and distribution .
Properties
Molecular Formula |
C18H12Cl2N2O |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-chloro-2,3,5,6-tetradeuteriophenyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H12Cl2N2O/c19-13-9-7-12(8-10-13)14-4-1-2-6-16(14)22-18(23)15-5-3-11-21-17(15)20/h1-11H,(H,22,23)/i7D,8D,9D,10D |
InChI Key |
WYEMLYFITZORAB-ULDPCNCHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)Cl)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)


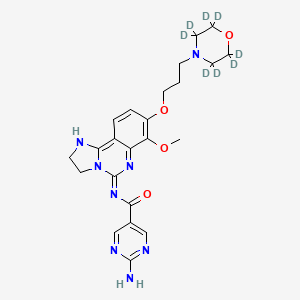
![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)
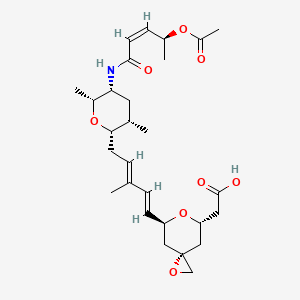
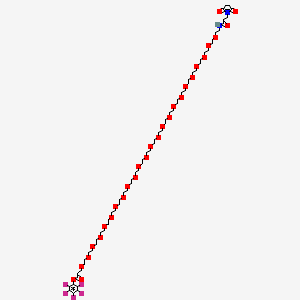
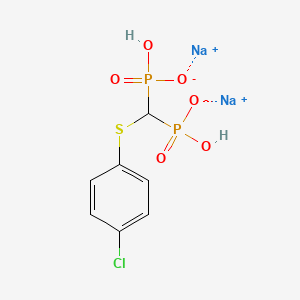
![(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12425155.png)
